Cas no 2171165-20-9 ((2S)-1-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylacetyl}pyrrolidine-2-carboxylic acid)

(2S)-1-{2-3-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)phenylacetyl}pyrrolidine-2-carboxylic acid is a protected amino acid derivative widely used in peptide synthesis. Its key advantages include the presence of an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which offers selective deprotection under mild basic conditions, ensuring compatibility with solid-phase peptide synthesis (SPPS) protocols. The compound features a chiral pyrrolidine-2-carboxylic acid backbone, contributing to stereochemical control in peptide assembly. Its phenylacetyl moiety enhances solubility in organic solvents, facilitating handling during coupling reactions. This derivative is particularly valuable in the synthesis of complex peptides, where orthogonal protection strategies are required. Its stability and reactivity make it a reliable intermediate for researchers in medicinal chemistry and bioconjugation applications.
(2S)-1-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylacetyl}pyrrolidine-2-carboxylic acid structure
2171165-20-9 structure
Product Name:(2S)-1-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylacetyl}pyrrolidine-2-carboxylic acid
CAS No:2171165-20-9
MF:C28H26N2O5
MW:470.516447544098
CID:6567033
PubChem ID:165503586
Update Time:2025-06-09

(2S)-1-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylacetyl}pyrrolidine-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • (2S)-1-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylacetyl}pyrrolidine-2-carboxylic acid
    • EN300-1482268
    • 2171165-20-9
    • (2S)-1-{2-[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]acetyl}pyrrolidine-2-carboxylic acid
    • Inchi: 1S/C28H26N2O5/c31-26(30-14-6-13-25(30)27(32)33)16-18-7-5-8-19(15-18)29-28(34)35-17-24-22-11-3-1-9-20(22)21-10-2-4-12-23(21)24/h1-5,7-12,15,24-25H,6,13-14,16-17H2,(H,29,34)(H,32,33)/t25-/m0/s1
    • InChI Key: PWUZYOUBBWMMGH-VWLOTQADSA-N
    • SMILES: O(C(NC1=CC=CC(=C1)CC(N1CCC[C@H]1C(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 470.18417193g/mol
  • Monoisotopic Mass: 470.18417193g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 7
  • Complexity: 765
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 95.9Ų

(2S)-1-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylacetyl}pyrrolidine-2-carboxylic acid Pricemore >>

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Additional information on (2S)-1-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylacetyl}pyrrolidine-2-carboxylic acid

Comprehensive Overview of (2S)-1-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylacetyl}pyrrolidine-2-carboxylic acid (CAS No. 2171165-20-9)

The compound (2S)-1-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylacetyl}pyrrolidine-2-carboxylic acid, identified by CAS No. 2171165-20-9, is a specialized peptide derivative widely utilized in pharmaceutical research and organic synthesis. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a pyrrolidine-2-carboxylic acid backbone, makes it a valuable intermediate in the development of bioactive molecules and drug candidates. Researchers often explore its applications in peptide coupling reactions and solid-phase peptide synthesis (SPPS), where the Fmoc group plays a critical role in protecting amino acids during sequential assembly.

In recent years, the demand for high-purity peptide intermediates like (2S)-1-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylacetyl}pyrrolidine-2-carboxylic acid has surged due to advancements in bioconjugation techniques and targeted drug delivery systems. This compound’s chiral center and carboxylic acid functionality enable precise modifications, aligning with the growing focus on personalized medicine and structure-activity relationship (SAR) studies. Its CAS No. 2171165-20-9 is frequently cited in patents and publications related to GPCR-targeted therapeutics and enzyme inhibitors, reflecting its relevance in modern drug discovery.

From a synthetic perspective, the Fmoc-protected amino acid moiety in this compound ensures compatibility with automated peptide synthesizers, a feature highly valued in high-throughput screening (HTS) workflows. The phenylacetyl group further enhances its utility in designing peptidomimetics, a class of compounds mimicking natural peptides but with improved metabolic stability. Laboratories focusing on anticancer peptide development or neurodegenerative disease research often prioritize this compound for its ability to facilitate site-specific modifications and conformational control.

The stability and solubility profile of CAS No. 2171165-20-9 also make it suitable for aqueous-phase reactions, addressing a key challenge in green chemistry initiatives. As sustainability gains traction in the pharmaceutical industry, researchers are increasingly seeking reagents like this that minimize organic solvent usage without compromising yield. Additionally, its compatibility with microwave-assisted synthesis aligns with trends toward energy-efficient methodologies, further boosting its adoption in cutting-edge labs.

Quality control of (2S)-1-{2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylacetyl}pyrrolidine-2-carboxylic acid typically involves HPLC purity analysis and chiral chromatography to ensure enantiomeric excess, critical for applications in asymmetric catalysis. The compound’s MSDS data and storage recommendations (often at -20°C under inert atmosphere) are frequently queried by procurement teams, highlighting the importance of handling protocols in maintaining its integrity. These practical considerations, combined with its structural versatility, cement its position as a staple in medicinal chemistry toolkits worldwide.

Emerging applications in proteomics and chemical biology have expanded the scope of CAS No. 2171165-20-9, particularly in activity-based protein profiling (ABPP). Its reactive handles allow conjugation with fluorescent tags or affinity labels, enabling visualization of enzyme-substrate interactions—a hot topic in precision oncology research. Furthermore, computational chemists leverage its molecular descriptors for in silico docking studies, bridging experimental and theoretical approaches in rational drug design.

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